Tetramercury cation
Description
The tetramercury cation is a polynuclear mercury species characterized by a core structure involving four mercury atoms. A well-studied example is tetrakis(acetoxymercuri)methane (Hg₄(CH₃COO)₈C), where four mercury(II) ions are coordinated to a central carbon atom via acetate ligands . This compound is notable for its ability to bind sulfur-containing biomolecules, such as 4-thiouridine in tRNA, through selective mercury-sulfur interactions . The mercury atoms in such compounds typically exhibit a +2 oxidation state, forming stable tetrahedral or square-planar coordination geometries depending on the ligand environment .
The this compound’s reactivity and stability are influenced by its polynuclear structure, which allows for multidentate binding. This property distinguishes it from mononuclear mercury species, such as Hg²⁺ or CH₃Hg⁺, which have simpler coordination chemistry and narrower applications .
Properties
Molecular Formula |
Hg4+2 |
|---|---|
Molecular Weight |
802.4 g/mol |
IUPAC Name |
mercury;mercury(1+) |
InChI |
InChI=1S/4Hg/q;;2*+1 |
InChI Key |
VTXZHDVTZMYWTN-UHFFFAOYSA-N |
Canonical SMILES |
[Hg].[Hg].[Hg+].[Hg+] |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural and Bonding Characteristics
The Hg₄²⁺ cation consists of a linear chain of four mercury atoms stabilized by 2-center-2-electron (2c-2e) bonds formed via overlap of 6s atomic orbitals . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Hg–Hg bond length | 255–262 pm | |
| Bonding type | 6s orbital overlap | |
| Observed compounds | Hg₄(AsF₆)₂, Hg₃(AlCl₄)₂ |
This bonding configuration confers stability, enabling isolation in solid-state compounds with weakly coordinating anions like AsF₆⁻ or AlCl₄⁻ .
Disproportionation Tendencies
Unlike mercury(I) (Hg₂²⁺), Hg₄²⁺ shows no evidence of disproportionation under standard conditions, attributed to its stable linear geometry and bonding .
Reactivity with Anions
Hg₄²⁺ forms stable salts with anions such as AsF₆⁻ and AlCl₄⁻. These reactions occur in non-polar solvents (e.g., SO₂) to minimize ion pairing and stabilize the cation .
Thermochemical Data
Gas-phase clustering reactions involving mercury cations provide insights into Hg₄²⁺ formation energetics. Selected enthalpy changes (ΔrH°) from NIST data :
| Reaction | ΔrH° (kcal/mol) | Method |
|---|---|---|
| (Hg⁺ - 22Hg) + Hg → (Hg⁺ - 23Hg) | 10.6 | EI |
| (Hg⁺ - 21Hg) + Hg → (Hg⁺ - 22Hg) | 10.2 | EI |
EI = Electron Impact; Data extrapolated from larger clusters .
Comparative Analysis with Other Mercury Polycations
| Property | Hg₄²⁺ | Hg₂²⁺ (Mercury(I)) | Hg³³⁺ (Cyclic) |
|---|---|---|---|
| Structure | Linear chain | Diatomic ion | Triangular |
| Bond length (pm) | 255–262 | 253 | 267–271 |
| Disproportionation | Not observed | Yes (→ Hg + Hg²⁺) | Not observed |
| Example compound | Hg₄(AsF₆)₂ | Hg₂Cl₂ | Hg₃O₂(NO₃)₄ |
Computational Insights
Quantum mechanical calculations (e.g., B3LYP/def2-TZVPPD) corroborate the stability of Hg₄²⁺, showing minimal electron density between Hg atoms, consistent with 2c-2e bonding . These models predict negligible reactivity toward nucleophiles due to the cation’s low charge density.
Open Questions and Research Gaps
Comparison with Similar Compounds
Comparison with Similar Mercury Compounds
Methylmercury (CH₃Hg⁺)
- Structure and Bonding : Methylmercury consists of a single Hg²⁺ ion covalently bonded to a methyl group (CH₃). It forms linear complexes (e.g., CH₃HgCl) and interacts strongly with thiol groups in proteins and nucleic acids .
- Reactivity : Unlike the tetramercury cation, CH₃Hg⁺ is highly toxic due to its ability to bioaccumulate and disrupt neurological functions. It forms stable complexes with biomolecules, such as glutathione, leading to irreversible cellular damage .
Mercurous Ion (Hg₂²⁺)
- Structure and Bonding : The mercurous ion (Hg₂²⁺) is a dinuclear species with a linear [Hg–Hg]²⁺ core. It is stabilized by weak metal-metal bonding, unlike the this compound’s carbon-centered tetrahedral structure .
- Reactivity : Hg₂²⁺ disproportionates in aqueous solutions to form Hg⁰ and Hg²⁺, limiting its stability. In contrast, tetramercury compounds remain intact under controlled conditions .
- Applications : Hg₂Cl₂ (calomel) is historically used in reference electrodes, while tetramercury compounds are specialized reagents in nucleic acid chemistry .
Organomercury Compounds (e.g., Hg(CF₃)₂)
- Structure and Bonding: Hg(CF₃)₂ is a mononuclear mercury(II) compound with two trifluoromethyl ligands. It lacks the polynuclear complexity of the this compound but is highly electrophilic due to the electron-withdrawing CF₃ groups .
- Reactivity : Hg(CF₃)₂ transfers CF₃ groups to other substrates, whereas tetramercury compounds transfer acetoxymercuri moieties. The latter’s multidentate binding enables selective sulfur labeling .
Data Tables
Table 1. Structural and Functional Comparison of Mercury Cations
| Property | This compound (Hg₄(CH₃COO)₈C) | Methylmercury (CH₃Hg⁺) | Mercurous Ion (Hg₂²⁺) |
|---|---|---|---|
| Oxidation State | +2 (each Hg) | +2 | +1 (each Hg) |
| Coordination Geometry | Tetrahedral (Hg₄C core) | Linear (CH₃–Hg–X) | Linear ([Hg–Hg]²⁺) |
| Toxicity | Low (controlled use) | Extremely high | Moderate |
| Applications | Nucleic acid labeling | None (toxic) | Electrodes, catalysis |
Research Findings and Implications
- This compound: Its polynuclear structure enables unique applications in biochemistry, such as site-specific modification of nucleic acids without crosslinking . This contrasts with mononuclear Hg²⁺, which indiscriminately binds biomolecules.
- Methylmercury : Despite structural simplicity, its environmental persistence and biomagnification make it a critical pollutant, unlike the this compound, which degrades under controlled conditions .
- Isomerism in Mercury Complexes: Tetramercury compounds exhibit structural isomerism depending on ligand arrangement, a feature shared with other polynuclear mercury species but absent in mononuclear analogs .
Q & A
Q. What experimental methods are most reliable for synthesizing tetramercury cations in aqueous solutions?
Synthesis typically involves controlled oxidation of mercury(I) salts (e.g., Hg₂(NO₃)₂) under acidic conditions. Precursor purity and stoichiometric ratios are critical to avoid side products like Hg²⁺ or Hg₂²⁺. Reaction monitoring via UV-Vis spectroscopy (absorption at ~250 nm for Hg₄²⁺) and potentiometric titration ensures phase stability . Use ion-selective electrodes to track Hg₄²⁺ concentration in real time.
Q. Which spectroscopic techniques are validated for characterizing Hg₄²⁺ structural properties?
- Raman Spectroscopy : Peaks at 180–200 cm⁻¹ correspond to Hg-Hg stretching modes, distinguishing Hg₄²⁺ from dimeric or monomeric species.
- X-ray Absorption Spectroscopy (XAS) : Provides bond-length data (Hg-Hg ≈ 2.5–2.7 Å) and oxidation state confirmation .
- NMR (¹⁹⁹Hg) : Limited due to quadrupolar broadening but useful in non-aqueous solvents. Cross-validate with computational models (DFT) for accuracy .
Q. How can researchers mitigate Hg₄²⁺ decomposition during electrochemical studies?
Stabilize solutions with high chloride concentrations (≥1 M) to form chloro-complexes (e.g., [Hg₄Cl₆]²⁻), which reduce disproportionation. Conduct experiments under inert atmospheres (N₂/Ar) and maintain pH < 2 to prevent hydroxide formation .
Advanced Research Questions
Q. How should discrepancies in reported stability constants (log β) for Hg₄²⁺ be resolved?
Discrepancies often arise from varying ionic strengths or competing ligands. Re-evaluate data using standardized conditions (I = 0.1 M NaClO₄, 25°C) and apply Davies or Specific Ion Interaction Theory (SIT) corrections. Compare results with thermodynamic databases (e.g., NIST) and validate via calorimetry .
Q. What strategies address contradictions in Hg₄²⁺ reactivity predictions between computational and experimental studies?
- Experimental : Perform kinetic studies under controlled potentials (e.g., cyclic voltammetry) to isolate redox pathways.
- Computational : Use hybrid functionals (e.g., B3LYP) with relativistic pseudopotentials to account for Hg’s heavy-atom effects. Benchmark against crystallographic data .
- Meta-Analysis : Systematically review literature to identify outliers caused by methodological biases (e.g., improper calibration) .
Q. How can advanced separation techniques improve Hg₄²⁺ detection in complex matrices (e.g., environmental samples)?
- Ion Chromatography with Suppression : Utilize carboxylate-based columns and sequential suppression (e.g., Metrohm A Supp 7) to enhance sensitivity (detection limit: 0.1 ppb) .
- Capillary Electrophoresis (CE) : Optimize buffer composition (50 mM borate, pH 8.5) to resolve Hg₄²⁺ from interfering ions (e.g., Pb²⁺, Cd²⁺) .
Methodological Challenges and Solutions
Q. Why do some studies fail to reproduce Hg₄²⁺ synthesis protocols, and how can this be addressed?
Common pitfalls include:
- Impure precursors : Use Hg(I) salts with ≥99.99% purity and pre-filter solutions.
- Oxidation control : Add stabilizers (e.g., ascorbic acid) to suppress Hg⁰ formation. Document all parameters (temperature, stirring rate, reagent grades) in detail to enable replication .
Q. What statistical approaches are recommended for analyzing Hg₄²⁺ interaction data with biomolecules?
Apply multivariate regression to account for competing equilibria (e.g., Hg₄²⁺ vs. Hg₂²⁺ binding). Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) and entropy/enthalpy contributions. Cross-check with circular dichroism (CD) for structural changes .
Data Validation and Reporting
- Reference Standards : Calibrate instruments using certified Hg₄²⁺ solutions (e.g., NIST SRM 3133).
- Reproducibility : Share raw data (e.g., spectra, titration curves) in supplementary materials and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Conflict Resolution : Use open-access platforms (e.g., Zenodo) to publish contradictory datasets for community review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
